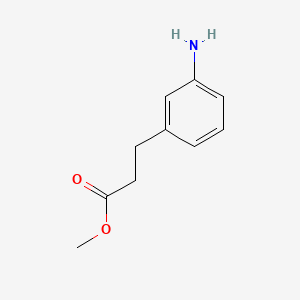

Methyl 3-(3-aminophenyl)propanoate

Descripción

Methyl 3-(3-aminophenyl)propanoate is a phenylpropanoate ester featuring a meta-aminophenyl substituent. The meta-aminophenyl group confers unique electronic and steric properties, making it valuable for designing bioactive molecules, including cholinesterase inhibitors and antimycobacterial agents .

Propiedades

IUPAC Name |

methyl 3-(3-aminophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITMSNMLUXCPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439918 | |

| Record name | Methyl 3-(3-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35418-08-7 | |

| Record name | Methyl 3-(3-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(3-aminophenyl)propanoate can be synthesized through the esterification of 3-(3-aminophenyl)propanoic acid with methanol. One common method involves the use of chlorotrimethylsilane as a catalyst. The reaction is typically carried out by dissolving 3-(3-aminophenyl)propanoic acid in methanol, adding chlorotrimethylsilane, and stirring the mixture at room temperature for 18 hours. The product is then purified through silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3-aminophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: The major product is 3-(3-aminophenyl)propanoic acid.

Reduction: The major product is 3-(3-aminophenyl)propanol.

Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3-(3-aminophenyl)propanoate serves as an important intermediate in the synthesis of peptides and complex organic molecules. The amino group on the phenyl ring allows for versatile chemical modifications, making it a valuable building block in organic synthesis .

Key Applications:

- Peptide Synthesis: The compound is used in the preparation of peptide sequences, where the amino functionality can participate in forming peptide bonds upon deprotection .

- Synthetic Chemistry: It acts as a precursor for various chemical transformations due to its ability to undergo nucleophilic substitutions and other reactions .

Biological Studies

In biological research, this compound is utilized to study enzyme-substrate interactions and to explore potential therapeutic applications.

Key Applications:

- Enzyme Interaction Studies: This compound can form stable intermediates with enzymes, aiding in the understanding of enzyme mechanisms and inhibition patterns. Research has indicated that it may inhibit histone deacetylases (HDACs), which are crucial for gene regulation .

- Pharmacological Research: Its structural attributes allow it to interact with biological targets, influencing enzymatic pathways and receptor binding, making it a candidate for drug development .

Pharmaceutical Development

This compound is being explored as a precursor for pharmaceuticals targeting diseases related to protein misfolding and aggregation. Its potential therapeutic applications are significant, particularly in developing drugs aimed at neurological disorders .

Industrial Applications

In industrial settings, this compound is used in the production of fine chemicals and as a building block in organic synthesis. The compound's ability to undergo various chemical transformations makes it suitable for large-scale production processes.

Key Applications:

- Production of Fine Chemicals: It is utilized in synthesizing various compounds needed in the chemical industry.

- Optimization of Synthesis Methods: Continuous flow reactors may be employed to enhance efficiency and reduce production costs during synthesis .

Enzyme Interactions

Research has demonstrated that derivatives similar to this compound can inhibit various enzymes, including histone deacetylases (HDACs), which play a critical role in gene expression regulation .

Peptide Synthesis

The compound's role as a Boc-protected amino acid is essential for synthesizing peptides with specific sequences. The removal of the Boc group allows for peptide bond formation with other amino acids, facilitating targeted peptide synthesis .

Pharmaceutical Applications

Studies have explored this compound as a precursor for pharmaceuticals aimed at treating diseases associated with protein misfolding, highlighting its potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of methyl 3-(3-aminophenyl)propanoate involves its interaction with specific molecular targets. The aminophenyl group can form π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis to release the active aminophenylpropanoic acid, which may interact with various biological pathways .

Comparación Con Compuestos Similares

Positional Isomers

- Methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6) This para-substituted isomer shares the same propanoate backbone but differs in the amino group's position. However, the meta isomer’s asymmetric structure could offer better solubility in polar solvents .

Substituent Variations

- Methyl 3-amino-3-(3-chlorophenyl)propanoate (CAS 277745-44-5) The addition of a chlorine atom at the meta position introduces electron-withdrawing effects, which may stabilize the molecule against oxidative degradation. This modification could reduce the amino group’s nucleophilicity, impacting its reactivity in further synthetic steps .

- This contrasts with the simpler structure of Methyl 3-(3-aminophenyl)propanoate, which lacks such functional groups .

Functional Group Additions

- Methyl 3-(3-aminophenyl)-2-acetamidopropanoate (CAS 219826-11-6) The acetamido group on the propanoate chain introduces hydrogen-bonding capability, which could improve interactions with biological targets like enzymes or receptors. This modification is absent in the parent compound .

- Methyl 3-[(3-Aminophenyl)sulfanyl]propanoate (CAS 1184057-66-6) The sulfanyl linker increases molecular flexibility and may influence pharmacokinetic properties, such as membrane permeability or metabolic stability .

Data Table: Key Structural and Functional Comparisons

Actividad Biológica

Methyl 3-(3-aminophenyl)propanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological mechanisms, applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the molecular formula , features a methyl ester group attached to a propanoic acid backbone, with an amino group on the phenyl ring. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Hydrolysis : The ester linkage can undergo hydrolysis to release 3-(3-aminophenyl)propanoic acid, which may further engage in biological pathways.

- π-π Interactions : The aromatic phenyl group can participate in π-π stacking interactions with other aromatic residues in proteins, potentially influencing their function .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could make it beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various derivatives of this compound highlighted its potential as an anticancer agent. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value in the low micromolar range. This study utilized a series of analogs to compare their effects and establish structure-activity relationships (SAR)【2】.

Comparative Analysis with Similar Compounds

This compound has several structural analogs that exhibit varying biological activities:

| Compound Name | Biological Activity |

|---|---|

| Methyl 3-(4-aminophenyl)propanoate | Notable anti-inflammatory properties |

| Ethyl 3-(3-aminophenyl)propanoate | Moderate anticancer activity |

| Methyl 3-(3-nitrophenyl)propanoate | Limited antimicrobial effects |

The unique positioning of the amino group in this compound compared to its analogs may significantly influence its reactivity and biological interactions【1】【2】【8】.

Future Directions in Research

The exploration of this compound's biological activity is still in the early stages. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety of the compound in living organisms.

- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its biological effects.

- Development of Derivatives : To enhance potency and selectivity for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.